molecular formula C20H15ClFN3O B6120653 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride

4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride

Cat. No. B6120653
M. Wt: 367.8 g/mol
InChI Key: FFVDFYLEOAUGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride, also known as PD173074, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. It was first synthesized in the late 1990s and has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride targets FGFR tyrosine kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival. FGFRs are overexpressed in many cancer types and contribute to tumor growth and progression. This compound inhibits the activity of FGFRs by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects in pulmonary fibrosis.

Advantages and Limitations for Lab Experiments

4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and is relatively stable. It has been extensively studied and has a well-defined mechanism of action. However, this compound also has some limitations. It has low solubility in water, which can limit its use in some experiments. In addition, it has been shown to have off-target effects on other kinases, which can complicate its use in some studies.

Future Directions

There are several future directions for the study of 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride. One potential direction is to develop more potent and selective inhibitors of FGFRs. Another direction is to study the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and pulmonary fibrosis. In addition, the combination of this compound with other therapies such as chemotherapy and immunotherapy could be explored to enhance its therapeutic efficacy. Finally, the development of this compound as a diagnostic tool for FGFR overexpression in cancer could also be investigated.

Synthesis Methods

4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with 2-chloro-4-nitrobenzoic acid to form 2-(2-fluoroanilino)-4-nitrobenzoic acid. This intermediate is then reacted with 2-aminobenzamide to form this compound. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been studied in various cancer types including breast, lung, prostate, and bladder cancer. It has also been shown to have potential therapeutic applications in other diseases such as pulmonary fibrosis and neurodegenerative diseases.

properties

IUPAC Name

4-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O.ClH/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(24-19)22-13-9-11-14(25)12-10-13;/h1-12,25H,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDFYLEOAUGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.